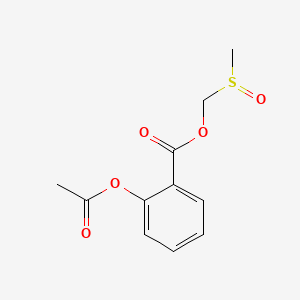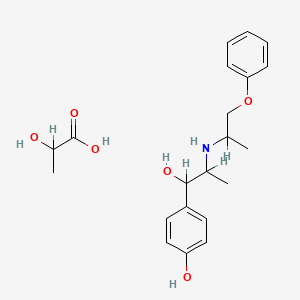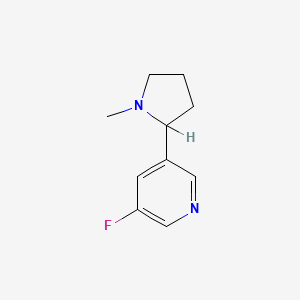![molecular formula C20H19N5O3 B1220496 2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide](/img/structure/B1220496.png)
2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Characterization of Quinolones and Related Compounds :
- A study focused on the synthesis of quinolone derivatives, including compounds related to 2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide. These compounds are key intermediates in the synthesis of various bioactive molecules, including anticancer, antimalarial, and antiviral agents (Jiang et al., 2011).
Potential as Antimicrobial Agents :
- Research has been conducted on the synthesis of related heterocyclic compounds containing a quinoline moiety, which demonstrated potential antimicrobial properties. These studies indicate the broader applicability of compounds like 2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide in developing new antimicrobial agents (Gul et al., 2017).
Applications in Anticancer Research :
- Compounds structurally related to 2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide have been synthesized and evaluated for their anticancer activity. Such research highlights the potential role of these compounds in the development of new cancer therapies (Horishny et al., 2021).
Green Synthesis Methods :
- Studies also focus on developing green, efficient, and rapid synthesis methods for related quinolinone derivatives. These approaches aim to reduce environmental impact and improve the sustainability of the chemical synthesis processes (Lei et al., 2011).
Structural and Property Analysis :
- Research into the structural aspects and properties of salt and inclusion compounds of quinoline-based amides, which are closely related to the compound , provides insights into the physical and chemical properties that could be leveraged for various scientific applications (Karmakar et al., 2007).
properties
Product Name |
2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide |
|---|---|
Molecular Formula |
C20H19N5O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-2-(3-morpholin-4-ylquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c21-12-15(20(26)22-13-14-4-3-9-28-14)18-19(25-7-10-27-11-8-25)24-17-6-2-1-5-16(17)23-18/h1-6,9,15H,7-8,10-11,13H2,(H,22,26) |
InChI Key |
QICAHGAQWKVDFT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethane](/img/structure/B1220413.png)
![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
![2-[5-[(2,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1220416.png)

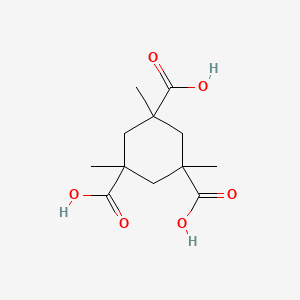
![7-[(2S)-2,3-dihydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1220421.png)


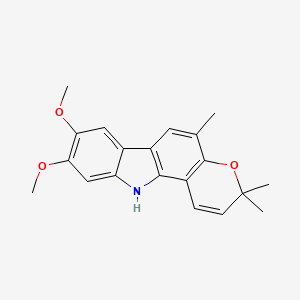
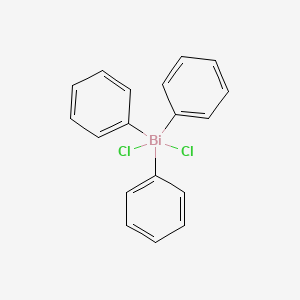
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)
